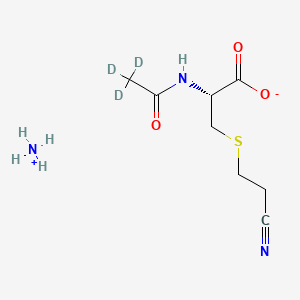
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is a metabolite of acrylonitrile and acrylamide. It is a derivative of L-cysteine, an amino acid, and is often used in biochemical research. The compound is characterized by the presence of a cyanoethyl group attached to the sulfur atom of L-cysteine, and it is labeled with deuterium (d3) for use in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt typically involves the reaction of L-cysteine with acrylonitrile under controlled conditions. The reaction proceeds through the formation of a thioether linkage between the sulfur atom of L-cysteine and the cyanoethyl group. The product is then acetylated to form N-Acetyl-S-(2-cyanoethyl)-L-cysteine. The deuterium labeling is introduced during the synthesis process to obtain the d3 variant. The final product is converted to its ammonium salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyanoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acrylonitrile and acrylamide metabolites.
Biology: Studied for its role in cellular metabolism and detoxification pathways.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for exposure to acrylonitrile and acrylamide.
Industry: Used in the development of analytical methods for environmental and occupational health monitoring.
Mechanism of Action
The mechanism of action of N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt involves its metabolism and detoxification in the body. The compound is formed as a result of the conjugation of acrylonitrile or acrylamide with L-cysteine, followed by acetylation. It is excreted in the urine and serves as a biomarker for exposure to these toxic compounds. The molecular targets and pathways involved include the glutathione detoxification pathway and the mercapturic acid pathway.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(2-cyanoethyl)-L-cysteine Ammonium Salt: The non-deuterated version of the compound.
S-(2-Cyanoethyl)mercapturic Acid: Another metabolite of acrylonitrile and acrylamide.
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: A similar compound with a hydroxyethyl group instead of a cyanoethyl group.
Uniqueness
N-Acetyl-S-(2-cyanoethyl)-L-cysteine-d3 Ammonium Salt is unique due to its deuterium labeling, which makes it particularly useful in analytical applications such as mass spectrometry. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and differentiation from other similar compounds.
Properties
Molecular Formula |
C8H15N3O3S |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
azanium;(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoate |
InChI |
InChI=1S/C8H12N2O3S.H3N/c1-6(11)10-7(8(12)13)5-14-4-2-3-9;/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13);1H3/t7-;/m0./s1/i1D3; |
InChI Key |
ARTXYBVDCHAPSC-DZQKLOQPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)[O-].[NH4+] |
Canonical SMILES |
CC(=O)NC(CSCCC#N)C(=O)[O-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


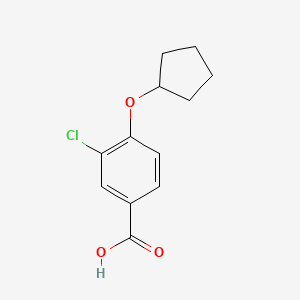
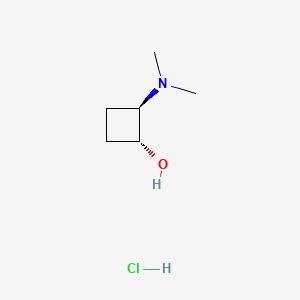
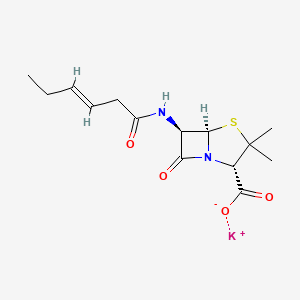
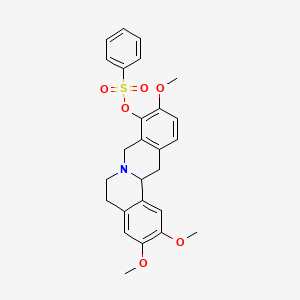
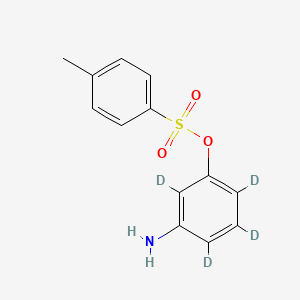
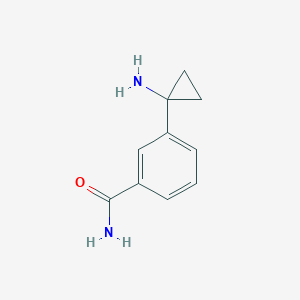
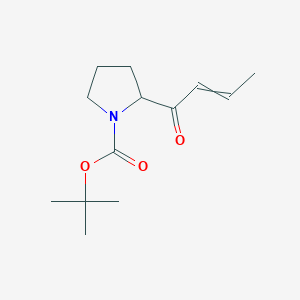



![2-Methyl-2-(methylsulfinyl)propanal O-[(Methylamino-d3)carbonyl]oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; 2-Methyl-2-(methylsulfinyl)propionaldehyde O-(Methylcarbamoyl-d3)oxime; Temik-d3 Sulfoxide](/img/structure/B13858625.png)


![3,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzamide](/img/structure/B13858652.png)
